Esculentoside M

Description

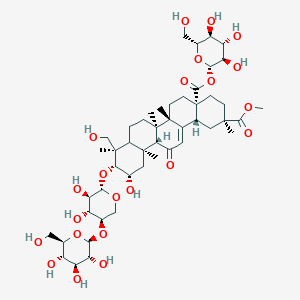

Esculentoside M (EsM) is a triterpenoid saponin isolated from Phytolacca species, notably Phytolacca acinosa and P. americana. Structurally, it belongs to the esculentoside family, characterized by a 30-carbon skeleton with glycosidic substitutions. Its molecular formula is C₄₈H₇₆O₁₈, distinguishing it from other esculentoside variants .

Properties

CAS No. |

140364-79-0 |

|---|---|

Molecular Formula |

C17H17K2N3O8S2 |

Molecular Weight |

1003.1 g/mol |

IUPAC Name |

2-O-methyl 4a-O-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aR,6aS,6bR,9R,10R,11S,12aS,14bR)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2,4a-dicarboxylate |

InChI |

InChI=1S/C48H74O22/c1-43(41(62)64-6)9-11-48(42(63)70-40-35(61)32(58)29(55)25(17-50)67-40)12-10-46(4)20(21(48)14-43)13-22(52)36-44(2)15-23(53)37(45(3,19-51)27(44)7-8-47(36,46)5)69-38-33(59)30(56)26(18-65-38)68-39-34(60)31(57)28(54)24(16-49)66-39/h13,21,23-40,49-51,53-61H,7-12,14-19H2,1-6H3/t21-,23+,24-,25-,26-,27?,28-,29-,30+,31+,32+,33-,34-,35-,36-,37+,38+,39+,40+,43-,44+,45+,46-,47-,48+/m1/s1 |

InChI Key |

DTFZRJDDQMLMNU-VTLMFQDDSA-N |

SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Isomeric SMILES |

C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC(=O)[C@H]4[C@]3(CCC5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@H]2C1)C)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C(=O)OC |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CC(=O)C4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C(=O)OC |

Synonyms |

3-(beta-D-glucopyranosyl(1-4)-beta-D-xylopyranosyl)-28-O-beta-D-glucopyranosyl-11-oxo-30-methyloleanate-12-en-2beta,3 beta,23-trihydroxy-28-oic acid esculentoside M |

Origin of Product |

United States |

Comparison with Similar Compounds

Molecular and Chromatographic Properties

The table below compares EsM with key esculentosides and related compounds based on analytical data from high-resolution mass spectrometry (HR-MS) and liquid chromatography (LC):

| Compound | Molecular Formula | Retention Time (min) | Exact Mass [M-H]⁻ (m/z) | MS² Fragments (m/z) |

|---|---|---|---|---|

| Esculentoside A | C₄₂H₆₆O₁₆ | 10.29 | 849.4085 | 703, 541, 423, 179 |

| Esculentoside M | C₄₈H₇₆O₁₈ | 11.62 | 995.4812 | 849, 703, 541, 423 |

| Esculentoside B | C₄₃H₆₈O₁₆ | 10.75 | 863.4241 | 717, 555, 423 |

| Esculentoside H | C₄₇H₇₄O₁₈ | 12.04 | 981.4706 | 835, 673, 541 |

| Phytolaccagenin | C₃₁H₄₈O₇ | 14.37 | 531.3228 | 513, 455, 437 |

Key Observations :

- Molecular Complexity : EsM has a larger molecular formula (C₄₈H₇₆O₁₈) compared to EsA (C₄₂H₆₆O₁₆), suggesting additional hydroxyl or glycosyl groups that may enhance hydrophilicity or receptor binding .

- Retention Time : EsM elutes at 11.62 min, intermediate between EsA (10.29 min) and Esculentoside H (12.04 min). This reflects moderate polarity, likely due to its glycosylation pattern .

- Fragmentation Pattern : Shared MS² fragments (e.g., m/z 423, 541) indicate conserved structural motifs, such as the aglycone core, while differences (e.g., m/z 849 in EsM vs. 703 in EsA) highlight variations in sugar moieties .

Functional Comparison with Esculentoside A and Other Analogues

Anti-Inflammatory Activity

- Esculentoside A : Inhibits IL-1, IL-6, TNF-α, and PGE₂ in macrophages (IC₅₀: 3–12 μM) by suppressing COX-2 and NF-κB pathways .

- Phytolaccagenin (EsM’s aglycone): Demonstrates weaker anti-inflammatory activity than glycosylated esculentosides, underscoring the importance of sugar residues for potency .

Anticancer Potential

- Esculentoside A : Inhibits colorectal cancer cell proliferation (IC₅₀: 16–24 μM) via G0/G1 cell cycle arrest and suppression of migration/invasion by 45–51% .

- Structural Implications for EsM : The larger molecular size of EsM could reduce cell membrane permeability compared to EsA, possibly requiring higher doses for efficacy. However, its glycosylation might enable selective targeting of cancer-specific lectin receptors.

Q & A

Q. What validated methodologies are recommended for isolating Esculentoside M from Phytolacca species with high purity?

Isolation typically involves solvent extraction followed by chromatographic purification. Ethanol or methanol extracts are partitioned using liquid-liquid separation, followed by silica gel or reversed-phase column chromatography. Purity validation requires HPLC-UV/ELSD coupled with NMR for structural confirmation. Researchers should report solvent ratios, column parameters, and purity thresholds (e.g., ≥95%) to ensure reproducibility .

Q. Which analytical techniques are optimal for structural elucidation and quantification of this compound in biological matrices?

Combine spectroscopic (NMR, IR) and mass spectrometric (LC-MS/MS) methods for structural identification. For quantification, develop a validated LC-MS/MS protocol with internal standardization (e.g., deuterated analogs). Calibration curves should cover physiologically relevant concentrations (e.g., 1–1000 ng/mL), with recovery rates ≥80% in plasma/tissue homogenates .

Q. How do variations in extraction solvents impact this compound’s bioactivity, and how should these variables be controlled?

Solvent polarity (e.g., ethanol vs. water) affects yield and compound stability. Use a standardized extraction protocol with fixed solvent ratios (e.g., 70% ethanol), temperature (40–60°C), and duration (2–4 hrs). Include solvent blanks in bioassays to rule out interference .

Advanced Research Questions

Q. How should researchers design in vitro and in vivo experiments to assess this compound’s anti-inflammatory mechanisms?

In vitro: Use LPS-stimulated macrophages (RAW264.7 or primary cells) to measure cytokine suppression (TNF-α, IL-6) via ELISA. Validate target pathways (e.g., NF-κB, MAPK) using Western blot or luciferase reporter assays. In vivo: Employ LPS-induced acute lung injury (ALI) murine models, administering this compound (5–20 mg/kg, i.p.) pre- or post-LPS challenge. Include positive controls (e.g., dexamethasone) and assess histopathology .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in multivariate studies of this compound?

Use nonlinear regression (e.g., sigmoidal curve fitting) to calculate EC50/IC50 values. For multivariate designs (e.g., time × dose interactions), apply two-way ANOVA with post-hoc Tukey tests. Report effect sizes (Cohen’s d) and confidence intervals to contextualize biological significance .

Q. How can contradictory findings regarding this compound’s dose-dependent effects be systematically resolved?

Conduct meta-analyses of published IC50 values, stratifying by cell type, exposure time, and assay methodology. Replicate key studies under standardized conditions, using identical reagents and statistical thresholds (e.g., p < 0.01). Explore confounders like endotoxin contamination in in vitro setups .

Q. What validation criteria should guide novel ELISA or LC-MS/MS assay development for this compound quantification?

Adhere to ICH guidelines: assess linearity (R² ≥ 0.99), precision (CV ≤ 15%), accuracy (85–115% recovery), and sensitivity (LLOQ ≤ 1 ng/mL). Include stability tests (freeze-thaw, short-term storage) and cross-validate with orthogonal methods (e.g., bioactivity assays) .

Q. How do researchers optimize protocols to address this compound’s solubility challenges in pharmacological studies?

Pre-solubilize in DMSO (≤0.1% final concentration) or use cyclodextrin-based carriers. For in vivo studies, verify solubility in saline/PBS via dynamic light scattering (DLS). Include vehicle controls to exclude excipient effects .

Q. What critical considerations apply when establishing pharmacokinetic parameters for this compound in preclinical models?

Conduct pilot studies to determine sampling timepoints (0–24 hrs post-dose). Use non-compartmental analysis (NCA) for AUC, Cmax, and Tmax. Assess tissue distribution via LC-MS/MS and correlate with pharmacodynamic endpoints (e.g., cytokine levels) .

Q. Which cellular signaling pathways require prioritization when investigating this compound’s therapeutic potential?

Prioritize pathways implicated in inflammation (NF-κB, MAPK, JAK/STAT) and apoptosis (Bcl-2/Bax). Use CRISPR/Cas9 knockouts or pathway-specific inhibitors (e.g., BAY11-7082 for NF-κB) to validate mechanistic contributions .

Data Presentation Guidelines

- Tables : Include absolute values (e.g., cytokine concentrations) alongside derived metrics (e.g., % inhibition). Annotate statistical significance (e.g., asterisks) and reference methods .

- Figures : Use line graphs for dose-response curves and heatmaps for pathway analysis. Ensure axis labels specify units (e.g., "Concentration (μM)") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.